4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone is a natural product found in Scutellaria barbata, Lantana montevidensis, and Artemisia mesatlantica with data available.
Brand Name: Vulcanchem
CAS No.: 83133-17-9
VCID: VC7896020
InChI: InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3
SMILES: COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone

CAS No.: 83133-17-9

Cat. No.: VC7896020

Molecular Formula: C19H18O8

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone - 83133-17-9

Specification

CAS No. 83133-17-9
Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3
Standard InChI Key XEHLDSAKZSXOFK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone belongs to the flavonoid class, specifically the flavone subgroup, distinguished by a 15-carbon skeleton arranged in a 2-phenylchromen-4-one structure. The compound’s systematic name is 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one, reflecting the positions of its hydroxyl (-OH) and methoxy (-OCH₃) substituents . Key physicochemical properties include:

PropertyValueSource
Molecular formulaC19H18O8\text{C}_{19}\text{H}_{18}\text{O}_8
Molecular weight374.3 g/mol
Density1.4 ± 0.1 g/cm³
Boiling point610.4 ± 55.0 °C
Flash point220.6 ± 25.0 °C

The compound’s stability under high temperatures and its relatively high boiling point suggest potential suitability for pharmaceutical formulations requiring thermal processing .

Structural Elucidation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses have confirmed the substitution pattern of hydroxyl and methoxy groups. The hydroxyl groups at positions 4' and 5 enhance hydrogen-bonding capacity, while methoxy groups at 3', 5', 6, and 7 contribute to lipophilicity, influencing membrane permeability . X-ray crystallography data, though limited, indicate a planar chromen-4-one core with slight torsional angles in the phenyl substituents .

Natural Occurrence and Biosynthesis

Plant Sources

This flavone has been isolated from:

  • Artemisia mesatlantica: A Mediterranean shrub traditionally used for antimicrobial purposes .

  • Lantana montevidensis: A South American species studied for its antioxidant-rich foliage .

  • Scutellaria barbata: A Chinese medicinal herb employed in traditional oncology .

Its presence in these plants correlates with their historical use in treating inflammatory and infectious diseases, suggesting a possible role in their bioactivity .

Biosynthetic Pathways

In plants, flavones are synthesized via the phenylpropanoid pathway. Hydroxylation and methylation at specific positions are mediated by cytochrome P450 enzymes and O-methyltransferases, respectively . The methoxy groups at 3', 5', 6, and 7 positions likely arise from sequential methylation of hydroxylated intermediates, though detailed enzymatic studies remain pending .

Synthesis and Derivatives

Total Synthesis

The first synthetic route was reported by Iinuma et al. (2007), involving:

  • Aldol condensation: Between 4-hydroxy-3,5-dimethoxybenzaldehyde and a protected dihydroxyacetophenone.

  • Cyclization: Using acidic conditions to form the chromen-4-one core.

  • Selective demethylation: To introduce hydroxyl groups at positions 4' and 5 .

Recent advancements by Li et al. (2021) optimized yields (68–72%) via microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Anti-Proliferative Derivatives

Li et al. (2021) synthesized analogs with modified methoxy/hydroxyl patterns, evaluating their activity against pancreatic (Aspc-1), colorectal (HCT-116), and hepatic (HepG-2) cancer cells . Key findings include:

CompoundIC₅₀ (μM) vs. Aspc-1IC₅₀ (μM) vs. HCT-116
Parent compound12.4 ± 1.218.9 ± 2.1
Derivative 3c5.30 ± 0.89.10 ± 1.4

Derivative 3c, featuring an additional methoxy group at position 2', exhibited enhanced potency, underscoring the importance of substitution patterns .

Pharmacological Activities

Anti-Proliferative Effects

Mechanistic studies suggest inhibition of the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and apoptosis. The compound downregulates β-catenin expression by 40–60% in HepG-2 cells at 10 μM, as shown in luciferase reporter assays . Synergistic effects with paclitaxel have been observed, reducing IC₅₀ values by 2.3-fold in combinatorial trials .

Pharmacokinetics and Toxicity

Absorption and Metabolism

Preliminary data indicate moderate oral bioavailability (23–29% in rodent models), with peak plasma concentrations achieved within 2 hours . Phase I metabolism involves demethylation at position 3', yielding 5,4'-dihydroxy-6,7,5'-trimethoxyflavone as the primary metabolite .

Toxicity Profile

Acute toxicity studies in mice report an LD₅₀ of 1.2 g/kg, with hepatotoxicity observed at doses exceeding 300 mg/kg/day . Chronic administration (90 days) at 50 mg/kg/day showed no significant hematological or histological abnormalities .

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